molecular formula C7H6N2O3 B012311 2-Amino-4-nitrobenzaldehyde CAS No. 109466-84-4

2-Amino-4-nitrobenzaldehyde

Cat. No.: B012311
CAS No.: 109466-84-4
M. Wt: 166.13 g/mol
InChI Key: DKVANZONLCMNBC-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mode of Action

This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .

Biochemical Pathways

The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .

Result of Action

The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzaldehyde
  • 2-Amino-3-nitrobenzaldehyde
  • 4-Amino-2-nitrobenzaldehyde

Comparison: 2-Amino-4-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior and applications, making it valuable in specific research and industrial contexts .

Properties

IUPAC Name

2-amino-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVANZONLCMNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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